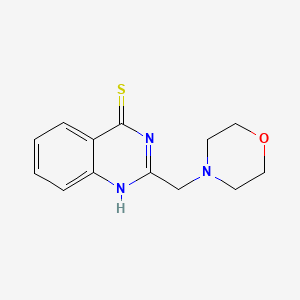

2-(Morpholin-4-ylmethyl)quinazoline-4-thiol

描述

化学反应分析

Thiol Group Reactivity

The C4-thiol group exhibits nucleophilic character, enabling participation in:

-

Oxidation reactions : Conversion to disulfides (e.g., using I₂/H₂O₂) or sulfonic acids under strong oxidative conditions .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form thioethers .

Key Reaction Example

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 4-(Methylthio)quinazoline derivative | 85% |

Quinazoline Core Modifications

The electron-deficient quinazoline ring undergoes electrophilic substitution and cross-coupling reactions:

-

C2-Morpholinomethyl Group :

-

Cross-Coupling at C4 :

Comparative Reactivity of Quinazoline Positions

| Position | Reactivity Type | Preferred Reactions |

|---|---|---|

| C4 | Nucleophilic (thiol) | Oxidation, alkylation |

| C2 | Electrophilic (morpholine) | Functionalization via Mannich reactions |

| C6/C8 | Moderate | Halogenation, nitration |

Ring Expansion and Cyclization

-

Triazole Formation : Reaction with hydrazines or azides to form fused triazoloquinazolines .

-

Quinazolinone Formation : Oxidation of the thiol group to sulfonic acid, followed by cyclocondensation .

Reported Cyclization Pathway

-

Intermediate : 2-(Morpholin-4-ylmethyl)quinazoline-4-sulfonic acid.

-

Conditions : H₂SO₄, 120°C, 6h.

-

Product : 2-(Morpholin-4-ylmethyl)quinazolin-4-one (78% yield) .

Metal Coordination

The thiol and morpholine groups enable complexation with transition metals:

-

Cu(II) complexes : Stable chelates formed via S and N donors.

-

Pd(II) catalysts : Used in cross-coupling reactions (e.g., C–S bond activation) .

Stability of Metal Complexes

| Metal | Ligand Sites | Application | Reference |

|---|---|---|---|

| Cu(II) | S (C4-thiol), N (morpholine) | Anticancer studies | |

| Pd(0) | N (quinazoline ring) | Catalytic cross-coupling |

Functionalization of the Morpholine Group

-

N-Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

Comparative Reactivity with Analogues

Synthetic Limitations

科学研究应用

Anticancer Activity

The quinazoline scaffold has been widely studied for its anticancer properties, particularly due to its ability to inhibit various kinases involved in cancer progression. 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol has shown promising results in several studies:

- EGFR Inhibition : Quinazoline derivatives have been recognized for their affinity towards the epidermal growth factor receptor (EGFR). Research indicates that modifications in the quinazoline structure, such as the introduction of morpholine groups, significantly enhance their inhibitory activity against EGFR. For instance, compounds with morpholine substitutions exhibited IC50 values in the nanomolar range, demonstrating potent inhibitory effects compared to standard treatments like gefitinib and lapatinib .

- Mechanism of Action : The anticancer efficacy is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. Studies have reported that this compound can induce cell cycle arrest and apoptosis via modulation of key signaling pathways .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored:

- Broad-Spectrum Activity : Recent investigations have revealed that quinazoline derivatives exhibit significant antibacterial and antifungal activities. The compound demonstrated effectiveness against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains .

- Structure-Activity Relationship (SAR) : The presence of the thiol group in the compound has been linked to enhanced antimicrobial activity. SAR studies suggest that modifications at specific positions on the quinazoline ring can lead to improved potency against resistant bacterial strains .

Drug Design and Development

The unique chemical structure of this compound positions it as a valuable candidate for drug development:

- Lead Compound for New Drugs : Its ability to interact with multiple biological targets makes it a suitable lead compound for developing new therapeutics aimed at treating cancer and infectious diseases. The morpholine moiety contributes to favorable pharmacokinetic properties, enhancing solubility and bioavailability .

- Combination Therapies : There is potential for using this compound in combination with other drugs to overcome resistance mechanisms in cancer therapy. Preliminary studies suggest synergistic effects when used alongside established chemotherapeutics .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(Morpholin-4-ylmethyl)quinazoline-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

相似化合物的比较

2-(Morpholin-4-ylmethyl)quinazoline-4-thiol can be compared with other similar compounds, such as:

Quinazoline derivatives: These compounds share the quinazoline core structure and have similar chemical properties and applications.

Morpholine derivatives: Compounds containing the morpholine group exhibit similar reactivity and biological activity.

Thiol-containing compounds: These compounds have similar chemical reactivity due to the presence of the thiol group.

The uniqueness of this compound lies in its combination of the quinazoline, morpholine, and thiol groups, which confer specific chemical and biological properties that are valuable in various research applications .

生物活性

2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, a compound with the molecular formula C13H15N3OS, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core with a morpholin-4-ylmethyl group at the 2-position and a thiol group at the 4-position. The presence of these functional groups contributes to its reactivity and biological activity. The thiol group can participate in nucleophilic substitution reactions, while the morpholine moiety may enhance solubility and reactivity, making it suitable for specific biological applications.

Biological Activity Overview

Research indicates that quinazoline derivatives, including this compound, exhibit significant biological activities such as:

- Anticancer Effects : Quinazoline derivatives have been studied for their potential in treating various cancers. The compound may interact with specific enzymes or receptors involved in cancer pathways.

- Antimicrobial Properties : Preliminary studies have shown moderate activity against certain bacterial and fungal strains, indicating potential as an antimicrobial agent.

- Kinase Inhibition : A study found that this compound exhibited weak inhibitory activity against some kinases, which are critical in regulating cellular processes. However, it lacked selectivity, suggesting interactions with unintended targets.

Case Studies and Research Findings

-

Kinase Inhibition Study :

- A study published in 2013 investigated the inhibitory effects of this compound on various kinases. The findings indicated weak inhibition but highlighted the need for further research to understand its selectivity and mechanism of action.

-

Antimicrobial Evaluation :

- A 2019 study assessed the in vitro antimicrobial activity of the compound against different bacterial and fungal strains. Results showed moderate effectiveness, warranting further exploration of its efficacy and underlying mechanisms.

- Potential Anticancer Applications :

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H15N3OS | Morpholinyl and thiol groups |

| 4-(Methylamino)quinazoline-2-thiol | C9H9N3S | Contains a methylamino group |

| 6-(Morpholinomethyl)quinazoline | C12H15N3OS | Morpholino substitution at position 6 |

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors that play roles in disease pathways. Techniques such as molecular docking and in vitro assays are commonly employed to evaluate binding affinities and biological effects.

属性

IUPAC Name |

2-(morpholin-4-ylmethyl)-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c18-13-10-3-1-2-4-11(10)14-12(15-13)9-16-5-7-17-8-6-16/h1-4H,5-9H2,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYSPXSPXRIZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=S)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。